molecular formula C20H20N4O3 B10996425 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide

Cat. No.: B10996425
M. Wt: 364.4 g/mol
InChI Key: QACVEVXKESPMSM-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine to introduce the acetylamino group.

    Coupling Reaction: The acetylated indole is coupled with 3-(acetylamino)phenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the acetylamino groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold for the development of new synthetic methodologies.

Biology

In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and as probes for studying biological pathways.

Medicine

Medically, indole derivatives have shown promise in the development of new drugs for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require the indole scaffold.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with biological macromolecules, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique positioning of the acetylamino groups and the specific substitution pattern on the indole ring confer distinct chemical and biological properties to 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(3-acetamidophenyl)acetamide

InChI

InChI=1S/C20H20N4O3/c1-13(25)21-15-5-3-6-16(11-15)23-20(27)12-24-10-9-17-18(22-14(2)26)7-4-8-19(17)24/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26)(H,23,27)

InChI Key

QACVEVXKESPMSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C

Origin of Product

United States

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